molecular formula C10H11NO2 B8414066 7-Methoxy-2-methyl-benzofuran-4-ylamine

7-Methoxy-2-methyl-benzofuran-4-ylamine

Cat. No.: B8414066
M. Wt: 177.20 g/mol
InChI Key: VOSBBPGJLKFPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-2-methyl-benzofuran-4-ylamine is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

7-methoxy-2-methyl-1-benzofuran-4-amine

InChI

InChI=1S/C10H11NO2/c1-6-5-7-8(11)3-4-9(12-2)10(7)13-6/h3-5H,11H2,1-2H3

InChI Key

VOSBBPGJLKFPGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2O1)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Methoxy-2-methyl-4-nitro-benzofuran (1.24 g, 6.0 mmol) was hydrogenated using Pd/C (10%, dry, 700 mg) and H2 balloon in EtOH (30 mL) at r.t. for 2 h. The reaction mixture was filtered. Purification of the concentrated filtrate by column chromatography (EtOAc:Hexane=2.5:7.5) afforded 7-methoxy-2-methyl-benzofuran-4-ylamine as a brown oil (620 mg, 58%). 7-Methoxy-2-methyl-benzofuran-4-ylamine (620 mg, 3.5 mmol) was dissolved in CH2Cl2 (10 mL). TCDI (thiocarbodiimidazole, 686 mg, 3.9 mmol) was added to the solution and the reaction mixture was stirred at r.t. for 30 min. Silica gel was added to the reaction mixture and the solvent was removed under vacuum. Purification of the silica gel coated crude product by flash column chromatography (EtOAc:Hexane=2:8) afforded the title product as a pale yellow oil (630 mg, 82%).
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
700 mg
Type
catalyst
Reaction Step Three

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